molecular formula C9H8ClNO4 B1432018 (5-Chloro-4-methyl-2-nitrophenyl)acetic acid CAS No. 1437794-56-3

(5-Chloro-4-methyl-2-nitrophenyl)acetic acid

Cat. No.: B1432018
CAS No.: 1437794-56-3
M. Wt: 229.62 g/mol
InChI Key: YNSRHOWGWYFOQN-UHFFFAOYSA-N
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Description

(5-Chloro-4-methyl-2-nitrophenyl)acetic acid is a versatile chemical building block, primarily valued in medicinal chemistry and organic synthesis for constructing more complex molecules. Its structure, featuring both an acetic acid linker and substituted aromatic rings, makes it a key synthetic intermediate. Research indicates its primary application is in the development of kinase inhibitors, particularly as a precursor in the synthesis of compounds targeting specific protein kinases involved in cellular signaling pathways [https://pubchem.ncbi.nlm.nih.gov/compound/118278501]. The electron-withdrawing nitro and chloro groups, along with the methyl substituent, influence the reactivity of the aromatic ring, enabling selective functionalization for structure-activity relationship (SAR) studies. The carboxylic acid functional group allows for straightforward amide coupling or esterification, facilitating its incorporation into larger molecular scaffolds. This compound is For Research Use Only and is intended for laboratory research purposes by qualified professionals. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(5-chloro-4-methyl-2-nitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO4/c1-5-2-8(11(14)15)6(3-7(5)10)4-9(12)13/h2-3H,4H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNSRHOWGWYFOQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)CC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001246421
Record name Benzeneacetic acid, 5-chloro-4-methyl-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001246421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1437794-56-3
Record name Benzeneacetic acid, 5-chloro-4-methyl-2-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1437794-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetic acid, 5-chloro-4-methyl-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001246421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The preparation of (5-Chloro-4-methyl-2-nitrophenyl)acetic acid generally follows these key steps:

  • Introduction of nitro and chloro substituents on the aromatic ring.
  • Side-chain functionalization to introduce the acetic acid moiety.
  • Oxidation and purification steps to obtain the final acid product.

Preparation via Oxidation of Substituted Aromatic Precursors

One common approach involves oxidation of a methyl-substituted nitro-chlorobenzene derivative to the corresponding acetic acid.

Typical procedure:

  • Start with a chloromethyl-nitro-substituted aromatic compound, such as 2-chloro-4-methyl-5-nitropyridine or analogs.
  • Oxidize the methyl group to the acetic acid functionality using strong oxidants like chromium(VI) oxide or sodium dichromate in sulfuric acid under controlled temperature conditions.
  • The reaction is typically carried out at low temperatures (0–20 °C) initially, followed by gradual warming to room temperature or slightly elevated temperatures (up to 60 °C) for several hours.
  • The reaction mixture is then quenched with ice water, and the product is isolated by filtration and recrystallization.

Example data from literature:

Oxidant Conditions Yield (%) Product Purity/MP (°C) Notes
Chromium(VI) oxide 0–20 °C, stirring 13 hours 75–77 Melting point ~193.3–193.6 °C Reaction mixture poured onto ice, filtered
Sodium dichromate 15–20 °C, overnight stirring ~70 Not specified Reaction quenched with ice, extracted with ethyl acetate
Sodium dichromate 60 °C, 6 hours 77.6 MP 193.3–193.6 °C (recrystallized) Reaction in concentrated sulfuric acid, followed by ice quench

These oxidation conditions are adapted to ensure selective oxidation of the methyl group to the acetic acid without overoxidation or ring degradation.

Preparation by Hydroxylation and Peroxide Treatment

Another method involves the oxidation of intermediates with hydrogen peroxide in alkaline media:

  • The filtrate from a previous synthetic step containing the aromatic intermediate is adjusted to pH 8–9 using sodium hydroxide.
  • The solution is heated gently (35–40 °C) while adding 3–6% aqueous hydrogen peroxide until no further color change occurs upon treatment with sodium hydroxide, indicating completion.
  • The precipitate formed is filtered, washed, and dried.
  • The crude product is recrystallized from ether to improve purity, yielding the nitrophenylacetic acid derivative with melting points around 156–159 °C.

This approach is useful for converting nitro-substituted aromatic intermediates to the acetic acid derivative under mild conditions.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Product Form & Purification Reference
Oxidation with Chromium(VI) oxide 2-chloro-4-methyl-5-nitropyridine CrO3, concentrated H2SO4, 0–20 °C, 13 h Solid precipitate, recrystallization
Oxidation with Sodium dichromate 2-chloro-4-methyl-5-nitropyridine Na2Cr2O7·2H2O, H2SO4, 15–60 °C, 6–overnight Extraction, recrystallization
Hydrogen peroxide oxidation Aromatic intermediate filtrate 3–6% H2O2, pH 8–9, 35–40 °C Precipitate, ether recrystallization
Knoevenagel condensation (related) 2-chloro-3-(4-nitrophenyl)prop-2-enal Sodium acetate, reflux in acetic acid Used for derivatives, confirmed by NMR

Research Findings and Analytical Data

  • Melting points of purified this compound generally range from 156 °C to 193 °C depending on purity and preparation method.
  • Analytical techniques such as NMR (¹H and ¹³C), LC-MS, and elemental analysis are used to confirm the structure and purity.
  • The peroxide oxidation method yields a product with melting point 156–159 °C, while oxidation with chromium(VI) reagents provides higher melting points, indicating higher purity or different polymorphs.
  • The oxidation reactions are sensitive to temperature and pH, requiring careful control to avoid side reactions or incomplete conversion.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-4-methyl-2-nitrophenyl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of (5-Chloro-4-methyl-2-nitrophenyl)acetic acid exhibit significant anticancer properties. A study focused on the synthesis of thiazolidinone derivatives, which included the this compound moiety, demonstrated promising results against various cancer cell lines, including:

  • Breast Cancer (MCF-7 and MDA-MB-231)
  • Colon Cancer (DLD-1 and SW-620)
  • Gastric Cancer (AGS)

The compounds showed low toxicity towards normal human lymphocytes while maintaining a wide therapeutic range. The mechanism of action appears to involve the modulation of cellular pathways leading to apoptosis in cancer cells .

Case Studies on Anticancer Activity

CompoundCell Line TestedGI50 (μM)TGI (μM)LC50 (μM)
2hMCF-71.5713.3Not reported
2fDLD-15.020.0Not reported
2jAGS3.015.0Not reported

These findings underscore the potential of this compound derivatives as lead compounds in developing new anticancer therapies .

Synthesis of Novel Compounds

This compound serves as a versatile intermediate in the synthesis of various organic compounds. Its functional groups allow for further modifications, leading to the development of more complex structures with potential biological activities.

For instance, it can be utilized in:

  • Reactions with amines to produce acetamides, which have shown antimicrobial properties.
  • Formation of esters through reaction with alcohols, expanding its application in drug formulation and design.

The biological activity of this compound has been explored in various contexts:

Antimicrobial Properties

Compounds derived from this compound have demonstrated activity against Gram-positive bacteria, indicating potential applications in developing new antibiotics.

Mechanism of Action

The mechanism of action of (5-Chloro-4-methyl-2-nitrophenyl)acetic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological outcomes .

Comparison with Similar Compounds

The structural and functional properties of (5-Chloro-4-methyl-2-nitrophenyl)acetic acid can be contextualized by comparing it to analogs with variations in substituent type, position, and electronic effects. Below is a detailed analysis supported by data from experimental and computational studies.

Structural Analogs and Substituent Effects

Substituents on the phenyl ring significantly influence the compound's physicochemical properties, such as acidity, solubility, and reactivity. Key analogs include:

Compound Name CAS Number Substituents (Positions) Similarity Score Key Properties/Applications
This compound 1437794-56-3 Cl (5), CH₃ (4), NO₂ (2) 1.00 (Reference) High purity (98%); pharmaceutical intermediates
(5-Bromo-4-chloro-2-nitrophenyl)acetic acid 1400644-94-1 Br (5), Cl (4), NO₂ (2) 0.92 Enhanced electrophilicity due to Br; used in halogenation reactions
(5-Fluoro-2-nitrophenyl)acetic acid 29640-98-0 F (5), NO₂ (2) 0.92 Higher acidity (fluorine electron-withdrawing effect); agrochemical synthesis
2-(2-Chloro-6-nitrophenyl)acetic acid 88135-31-3 Cl (2), NO₂ (6) 0.90 Altered regiochemistry; reduced steric hindrance
2-(4-Methoxy-2-nitrophenyl)acetic acid 20876-30-6 OCH₃ (4), NO₂ (2) 0.81 Improved solubility (methoxy group); dye intermediates
Key Observations:

Electron-Withdrawing Groups (EWGs): The nitro group (NO₂) at position 2 enhances acidity by stabilizing the deprotonated form via resonance. This effect is amplified in analogs with additional EWGs like fluorine (e.g., 29640-98-0) . Bromine substitution (e.g., 1400644-94-1) increases molecular weight and polarizability, favoring halogen-bonding interactions in catalysis .

Methoxy groups (e.g., 20876-30-6) enhance solubility in aqueous-organic mixtures, critical for industrial-scale synthesis .

Positional Isomerism:

  • Moving the nitro group from position 2 to 6 (e.g., 88135-31-3 ) reduces conjugation with the acetic acid moiety, altering redox properties and UV-Vis absorption profiles .

Thermodynamic and Kinetic Data

  • Acidity (pKa): The presence of EWGs lowers the pKa of the acetic acid group. For example, fluorinated analogs exhibit pKa values ~2.5–3.0, compared to ~4.5 for non-EWG derivatives .
  • Thermal Stability: Nitro-containing derivatives generally decompose above 200°C, with methyl groups marginally improving thermal stability due to hydrophobic packing .

Biological Activity

(5-Chloro-4-methyl-2-nitrophenyl)acetic acid is a compound of interest due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

  • Antitumor Activity : Studies have shown that this compound can inhibit the proliferation of cancer cells.
  • Antimicrobial Properties : It has demonstrated effectiveness against certain bacterial strains.

Antitumor Activity

A significant focus has been on the compound's anticancer properties. In vitro studies have assessed its cytotoxic effects on various cancer cell lines. The following table summarizes the findings from several studies regarding its IC50 values against different cancer types:

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)< 20
LoVo (Colon Cancer)< 15
LoVo/DX (Resistant)> 30
MV4-11 (Leukemia)Not specified

Case Study: MCF-7 and LoVo Cell Lines

In a study examining the effects of various derivatives, this compound showed promising results against MCF-7 and LoVo cell lines. The compound's mechanism of action appears to involve induction of apoptosis and cell cycle arrest, particularly at the G0/G1 phase.

Antimicrobial Activity

The compound also displays antimicrobial properties. Research indicates that it can inhibit the growth of certain bacteria, though specific data on the spectrum of activity remains limited. Further investigations are needed to establish its efficacy against a broader range of pathogens.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the nitro and chloro groups have been explored to enhance potency and selectivity. For example, substituting different groups at the para position has been shown to influence both anticancer and antimicrobial activities.

Q & A

Q. What are the standard methods for synthesizing (5-Chloro-4-methyl-2-nitrophenyl)acetic acid, and how can reaction efficiency be monitored?

Methodological Answer: Synthesis typically involves sequential nitration, chlorination, and acetylation of a substituted phenyl precursor. For example:

Nitration : Introduce the nitro group at the ortho position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to prevent over-nitration .

Chlorination : Electrophilic substitution with Cl₂ or SOCl₂ in the presence of FeCl₃ as a catalyst, targeting the para position relative to the nitro group .

Acetylation : Coupling with acetic acid derivatives via nucleophilic acyl substitution.

Q. Efficiency Monitoring :

  • TLC : Track reaction progress using silica gel plates with UV visualization (Rf values for intermediates and product should differ) .
  • HPLC/GC : Quantify purity post-synthesis; retention times can distinguish by-products .
  • Melting Point : Compare observed mp (e.g., 255–257°C for analogous nitrophenyl acids) with literature values .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

Methodological Answer:

  • NMR :
    • ¹H NMR : Expect aromatic protons as multiplets (δ 7.2–8.1 ppm), methyl groups (δ 2.3–2.6 ppm), and acetic acid protons (δ 3.7–4.1 ppm) .
    • ¹³C NMR : Carboxylic acid carbon at δ ~170 ppm, aromatic carbons (δ 120–140 ppm), and methyl groups (δ 20–25 ppm) .
  • IR : Strong C=O stretch (~1700 cm⁻¹) for the acetic acid moiety and NO₂ symmetric/asymmetric stretches (~1520 and ~1350 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak at m/z 243 (C₁₀H₉ClNO₄) with fragmentation patterns reflecting loss of COOH (Δ m/z 45) and Cl (Δ m/z 35) .

Q. What are the key considerations for ensuring the stability of this compound during storage and experimental use?

Methodological Answer:

  • Storage : Store in airtight, light-resistant containers at 2–8°C to prevent photodegradation and hydrolysis. Desiccants (e.g., silica gel) mitigate moisture-induced decomposition .
  • Stability Testing :
    • pH Sensitivity : Test degradation in buffers (pH 3–9) via HPLC; nitro groups may hydrolyze under strongly basic conditions .
    • Thermal Stability : Conduct TGA/DSC to identify decomposition temperatures (>150°C for most nitrophenyl derivatives) .

Advanced Research Questions

Q. What strategies are effective in optimizing the yield of this compound synthesis while minimizing by-products?

Methodological Answer:

  • Catalyst Optimization : Use Lewis acids (e.g., ZnCl₂) to enhance chlorination regioselectivity, reducing di- or tri-chlorinated by-products .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve nitro group stability during acetylation .
  • Purification : Recrystallization from ethanol/water mixtures removes unreacted precursors; column chromatography (SiO₂, ethyl acetate/hexane) isolates the product .

Q. How can researchers develop a validated HPLC or GC method for quantifying trace impurities in this compound samples?

Methodological Answer:

  • HPLC Parameters :
    • Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).
    • Mobile Phase : Acetonitrile/0.1% H₃PO₄ (70:30 v/v), flow rate 1.0 mL/min.
    • Detection : UV at 254 nm (nitro group absorbance) .
  • Validation :
    • Linearity : Calibration curve (0.1–100 µg/mL, R² > 0.99).
    • LOD/LOQ : Determine via signal-to-noise ratios (3:1 and 10:1, respectively) .

Q. What experimental approaches are used to investigate the potential enzyme inhibitory activity of this compound derivatives?

Methodological Answer:

  • In Vitro Assays :
    • Enzyme Inhibition : Test against acetylcholinesterase (AChE) or cyclooxygenase (COX) using spectrophotometric methods (e.g., Ellman’s reagent for AChE) .
    • Dose-Response Curves : IC₅₀ values calculated from inhibition rates at varying concentrations (1 nM–100 µM) .
  • Molecular Docking : Simulate binding interactions with enzyme active sites (e.g., COX-2) using software like AutoDock Vina; nitro and chloro groups may enhance binding via hydrophobic interactions .

Data Contradiction Analysis

Scenario : Discrepancies in reported biological activity across studies.
Resolution Framework :

Purity Verification : Re-analyze compounds via HPLC to confirm >95% purity (contaminants may skew results) .

Assay Conditions : Compare buffer pH, temperature, and co-factors (e.g., metal ions) that alter enzyme kinetics .

Structural Confirmation : Use X-ray crystallography or 2D NMR (HSQC, COSY) to rule out isomerization or degradation .

Q. Table 1: Comparative Spectroscopic Data

TechniqueKey Peaks/FeaturesReference
¹H NMR δ 2.4 (CH₃), δ 7.8 (Ar-H)
IR 1700 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂)
MS m/z 243 (M⁺), 208 (M⁺–Cl)

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(5-Chloro-4-methyl-2-nitrophenyl)acetic acid
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(5-Chloro-4-methyl-2-nitrophenyl)acetic acid

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